molecular formula C12H17NO B13052994 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine

Cat. No.: B13052994
M. Wt: 191.27 g/mol
InChI Key: LRWUCDGTNOCISI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is a specialized research compound featuring a unique molecular architecture that combines cyclopropyl and methoxyphenyl motifs with a terminal amine functionality. This structural configuration shares pharmacological characteristics with several amine-containing compounds used in neuroscience and medicinal chemistry research . The compound's primary research applications include investigation as a potential precursor in synthetic organic chemistry methodologies, particularly in the development of novel heterocyclic compounds and as a building block for molecular scaffolds in drug discovery platforms. Researchers are exploring this compound's interactions with various neurotransmitter systems, with preliminary investigations suggesting potential activity at monoaminergic receptors, though its exact mechanism of action requires further elucidation. The presence of both cyclopropyl and methoxyphenyl groups contributes to the molecule's stereoelectronic properties, potentially enhancing its binding affinity to biological targets and influencing metabolic stability in in vitro models . The methoxyphenyl moiety may facilitate π-π stacking interactions with aromatic residues in protein binding sites, while the cyclopropyl group introduces ring strain that can conformationally restrict the molecule, possibly leading to enhanced selectivity in receptor binding studies. This compound is provided exclusively for research purposes in pharmaceutical development, neuroscience studies, and chemical biology applications. Strictly for research use only by qualified laboratory professionals. Not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-cyclopropyl-2-(2-methoxyphenyl)ethanamine

InChI

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-10(12)8-11(13)9-6-7-9/h2-5,9,11H,6-8,13H2,1H3

InChI Key

LRWUCDGTNOCISI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(C2CC2)N

Origin of Product

United States

Preparation Methods

Condensation and Reduction Approach

A scalable and industrially viable method is described in a 2019 patent for synthesizing optically active 1-cyclopropyl alkyl-1-amines, which can be adapted for 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine synthesis:

  • Step 1: Condensation
    A cyclopropyl methyl ketone derivative (compound II) is condensed with an amine (compound III) to form an imine intermediate (INT1). This step is catalyzed by a Lewis acid (e.g., B(OiPr)3) in solvents such as tetrahydrofuran (THF), iso-propanol, or toluene. THF is preferred for its balance of solubility and reactivity.

  • Step 2: Reduction
    The imine intermediate is reduced to the corresponding secondary amine (INT2) using appropriate reducing agents (e.g., sodium borohydride or catalytic hydrogenation).

  • Step 3: Debenzylation
    The secondary amine undergoes debenzylation to yield the primary amine, 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine.

This route is advantageous due to the use of inexpensive starting materials and mild reaction conditions, making it suitable for large-scale synthesis with good optical purity.

Grignard Reaction and Subsequent Functional Group Transformations

Another method involves the use of organometallic reagents for carbon-carbon bond formation:

  • Step 1: Grignard Addition
    A cyclopropyl methyl ketone reacts with methyl-magnesium bromide in anhydrous tetrahydrofuran at low temperatures (-50 to -80 °C), forming a cyclopropyl-substituted alcohol intermediate.

  • Step 2: Reaction with Chlorosulfonyl Isocyanate
    The intermediate alcohol is reacted with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C to introduce a sulfonyl isocyanate functionality.

  • Step 3: Hydrolysis and Amination
    The product from step 2 is treated with aqueous sodium hydroxide, leading to ring opening and formation of the target amine.

  • Step 4: Optional Hydrochloride Salt Formation
    The free amine can be converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate.

This method provides high purity and yield under relatively mild conditions, addressing limitations of earlier methods that required harsh conditions and complex equipment.

Methoxyphenyl Group Introduction and Stereochemical Control

Comparative Data Table of Preparation Methods

Methodology Key Steps Reaction Conditions Advantages Limitations
Lewis Acid-Catalyzed Condensation Condensation → Reduction → Debenzylation Lewis acid (e.g., B(OiPr)3), solvents like THF, 20–30 °C Scalable, mild conditions, inexpensive starting materials Requires stereochemical control
Grignard Reaction + Isocyanate Grignard addition → Chlorosulfonyl isocyanate reaction → Hydrolysis Low temperature (-50 to 5 °C), anhydrous THF, dichloromethane High purity, good yield, mild conditions Multi-step, requires careful temperature control
Chiral Auxiliary Alkylation Acid chloride formation → Amide formation → Alkylation → Hydrolysis Low temperature (-78 °C), strong bases (LiHMDS) High optical purity, stereoselective Complex, requires chiral auxiliaries

Research Findings and Industrial Relevance

  • The Lewis acid-catalyzed condensation method is noted for its scalability and cost-effectiveness, making it suitable for industrial production of chiral 1-cyclopropyl alkyl amines including the target compound.

  • The Grignard/isocyanate method offers a robust alternative with relatively simple equipment and reaction conditions, yielding high-purity amine hydrochloride salts, which are often preferred for pharmaceutical formulations.

  • The chiral auxiliary approach provides excellent stereochemical control, essential for applications requiring optically pure amines, though it is more complex and less suited for large-scale production without optimization.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has been approached through various methodologies, emphasizing the importance of scalable and efficient synthetic routes. One notable method involves the use of cyclopropyl methyl ketone and enantiomerically pure amines, leading to high yields of the desired amine compound. This process is particularly advantageous for industrial applications due to its cost-effectiveness and simplicity in scaling up production .

Pharmacological Potential

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine has been investigated for its role as a building block in the synthesis of substituted pyrazinones, which are known to exhibit anti-inflammatory properties. These compounds have been linked to the modulation of ROR gamma, a receptor involved in various diseases including psoriasis and other inflammatory conditions . The ability to synthesize non-racemic versions of these amines enhances their therapeutic potential by improving selectivity and efficacy.

Case Studies

Several studies have highlighted the anti-inflammatory effects of derivatives synthesized from 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine. For instance, research indicates that certain pyrazinone derivatives can significantly reduce inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory diseases .

Comparative Analysis of Related Compounds

To better understand the applications of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine, it is useful to compare it with structurally similar compounds. The following table summarizes key properties and applications:

Compound NameStructureKey ApplicationsNotable Findings
1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amineStructureAnti-inflammatory agentsEffective against psoriasis-related inflammation
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amineStructurePotential analgesicsExhibits pain-relief properties in animal models
Substituted PyrazinonesStructureAnticancer agentsDemonstrated cytotoxic effects on cancer cell lines

Mechanism of Action

The exact mechanism of action for 1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is not well-understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its cyclopropyl and methoxy functional groups. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Cyclopropyl conformation : Dihedral angles between the cyclopropyl and aromatic rings (e.g., 47.6° in ’s fluorophenyl analog) influence steric interactions and molecular rigidity .
  • Amine functionalization : Substitutions like benzyl () or methyl groups () may modulate pharmacokinetics (e.g., metabolic stability) .

Key Observations :

  • Cyclopropanation strategies : and use cyclopropanation of pre-formed aromatic ethylamines or ketones, whereas employs alkali metal hydrides for alkylation .
  • Yield challenges : The low yield (6%) in underscores the difficulty of selective N-benzylation compared to cyclopropane-based syntheses .

Spectroscopic and Analytical Data

NMR and HRMS data provide insights into structural confirmation and purity.

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (Calculated/Found) Reference
Compound 31 () 1.15–1.35 (m, 4H, cyclopropyl), 3.75 (s, 3H, OCH3) 25.5 (cyclopropyl), 55.1 (OCH3) 329.1863/329.1865
1-Cyclopropyl-2-(2-fluorophenyl)ethanone 1.45–1.60 (m, 4H, cyclopropyl), 7.25–7.50 (m, 4H, aromatic) 28.3 (cyclopropyl), 198.5 (C=O) N/A
2-(2-Methoxyphenyl)ethan-1-amine () 2.80 (t, 2H, CH2NH2), 3.85 (s, 3H, OCH3) 40.1 (CH2NH2), 55.2 (OCH3) 236.20/236.20 (LCMS)

Key Observations :

  • Cyclopropyl signatures : Distinct multiplet patterns in 1H NMR (e.g., 1.15–1.35 ppm) confirm cyclopropane ring presence .
  • Methoxy group consistency : 3.75–3.85 ppm 1H NMR signals for OCH3 groups are consistent across analogs .

Biological Activity

1-Cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound belongs to a class of substituted phenylcyclopropylamines, which are known for their diverse pharmacological profiles. The cyclopropyl group contributes to the compound's unique steric and electronic properties, influencing its interaction with biological targets.

The biological activity of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). It is hypothesized to act as an agonist at serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in regulating mood and anxiety.

Key Mechanisms:

  • Agonistic Activity : The compound exhibits selective agonistic properties at the 5-HT2C receptor, influencing neurotransmitter release and neuronal excitability.
  • Potential Antipsychotic Effects : Preliminary studies suggest that it may exhibit antipsychotic-like effects, potentially useful for treating disorders such as schizophrenia .

Antimicrobial Properties

Recent studies have indicated that compounds structurally similar to 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine possess significant antimicrobial activity. This includes both antibacterial and antifungal properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that such compounds could be developed into effective antimicrobial agents .

Antidepressant Activity

In addition to its antimicrobial effects, the compound has been studied for its antidepressant potential. Research indicates that it may modulate serotonin levels in the brain, contributing to improved mood and reduced anxiety symptoms .

Study 1: Antimicrobial Efficacy

A study tested various phenylcyclopropylamines against common bacterial strains. The results showed that derivatives of 1-cyclopropyl-2-(2-methoxyphenyl)ethan-1-amine exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Study 2: CNS Activity

Another study focused on the CNS effects of this compound, demonstrating its ability to selectively activate the 5-HT2C receptor without significant activation of other serotonin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activation seen in traditional antipsychotic medications .

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